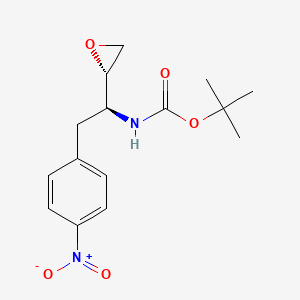

叔丁基((S)-2-(4-硝基苯基)-1-((S)-环氧-2-基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

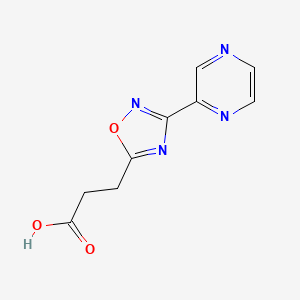

The compound tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a derivative of carbamate, which is a functional group of organic compounds. Carbamates are esters of carbamic acid and have applications in various fields including agriculture as herbicides and in pharmaceuticals. The tert-butyl group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal .

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve various strategies. One approach is the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction, which has been optimized for carbamate and phenylurea herbicides . Another method involves the oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, which can then undergo a Diels–Alder reaction with dienes to produce functionalized oxazines . Additionally, a high-yielding preparation of a similar compound, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, has been reported using thionyl chloride-mediated synthesis with Boc-involved neighboring group participation . Asymmetric Mannich reactions have also been employed to synthesize chiral tert-butyl carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the potential for various substituents influencing the overall molecular conformation. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures stabilized by hydrogen bonds, despite variations in substituents . This indicates that tert-butyl carbamates can form intricate molecular arrangements, which could be relevant for their reactivity and interactions.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in a range of chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis . The Diels–Alder reaction mentioned earlier is another example of how tert-butyl carbamates can be transformed into cyclic compounds with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups and molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The nitrophenyl group in the compound of interest suggests potential for electron-withdrawing effects, which could influence the stability and reactivity of the oxirane ring. The carbamate group itself is known for its moderate stability, which can be leveraged in the design of prodrugs or in the protection of amines during synthetic procedures .

科学研究应用

合成和化学转化

化合物叔丁基((S)-2-(4-硝基苯基)-1-((S)-环氧-2-基)乙基)氨基甲酸酯因其作为有机合成中构建模块的潜力而成为研究主题。它已被用于各种氨基甲酸酯的对映选择性合成中,证明了该化合物的多功能性以及在创建有效抑制剂和其他生物活性化合物中的重要性。例如,Ghosh 等人(2017 年)描述了相关氨基甲酸酯的对映选择性合成及其转化为有效的 β-分泌酶抑制剂,说明了其在治疗剂开发中的应用 (Ghosh、Cárdenas 和 Brindisi,2017)。同样,李等人(2015 年)开发了一种相关化合物的产率很高的制备技术,展示了其在简化合成过程和提高行业可靠性方面的意义 (Li、Mei、Gao、Li 和 Yan,2015)。

催化和有机转化

研究还集中在该化合物在催化和有机转化中的作用。例如,Qiu 等人(2019 年)报道了仿生锰配合物催化的环氧化,使用类似的化合物合成卡非佐米的重要合成中间体,卡非佐米是一种用于癌症治疗的蛋白酶体抑制剂 (Qiu、Xia 和 Sun,2019)。这突出了该化合物在促进复杂的分子的高效和选择性合成路线中的应用。

生物活性化合物合成中的中间体

此外,该化合物作为生物活性分子的合成中的关键中间体。赵等人(2017 年)开发了一种相关化合物的快速合成方法,证明了其在奥希替尼(AZD9291)合成中的重要性,奥希替尼是一种用于治疗某些类型非小细胞肺癌的药物 (Zhao、Guo、Lan 和 Xu,2017)。

作用机制

Mode of Action

It is known that the tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .

Action Environment

It is known that the synthesis of tert-butyl esters, which includes compounds like erythro-n-boc-l-4-nitrophenylalanine epoxide, can be more efficient and sustainable when performed in flow microreactor systems .

属性

IUPAC Name |

tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTONGEVUVJEIRS-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375928 |

Source

|

| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

CAS RN |

622866-04-0 |

Source

|

| Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

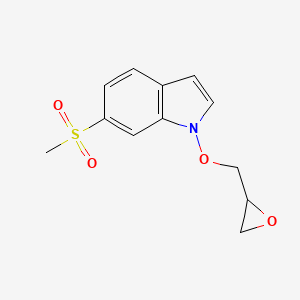

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)

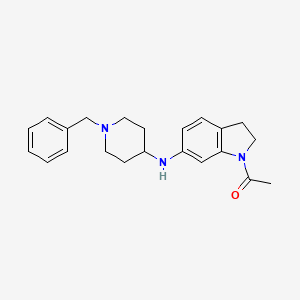

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)

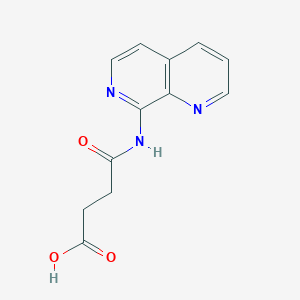

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)